N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE
Description
N-(4-Fluorophenyl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a synthetic heterocyclic compound featuring a thiazolidinone core fused with an acetamide moiety. The thiazolidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The compound’s structure includes a 4-fluorophenyl group attached to the acetamide nitrogen, which may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity. The thiazolidinone ring contains a methylimino (Schiff base) group at position 2, a methyl group at position 3, and a ketone at position 4.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-15-13-17(2)12(19)10(20-13)7-11(18)16-9-5-3-8(14)4-6-9/h3-6,10H,7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQLTJWOKRURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves the reaction of 4-fluoroaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The thiazolidinone derivatives, including the compound , have been extensively studied for their antidiabetic , anticonvulsant , and anticancer properties.
Antidiabetic Activity
Thiazolidinones have shown promise as insulin sensitizers. Recent studies indicate that derivatives can enhance glucose uptake in insulin-resistant models. For instance, compounds similar to N-(4-Fluorophenyl)-2-[(2E)-3-Methyl-2-(Methylimino)-4-Oxo-1,3-Thiazolidin-5-Yl]Acetamide have been evaluated for their ability to modulate glucose metabolism and improve insulin sensitivity in rodent models of metabolic syndrome .
Anticonvulsant Properties
Research has demonstrated that thiazolidinone derivatives exhibit anticonvulsant activity. In particular, studies have shown that specific thiazolidinone compounds can protect against seizures in animal models, suggesting potential therapeutic applications in epilepsy . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Anticancer Potential
Thiazolidinone compounds have been investigated for their cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its activity as an anticancer agent by inducing apoptosis or inhibiting tumor growth through multiple pathways .
Pharmacological Studies
Pharmacological investigations into thiazolidinone derivatives have revealed several key findings:
- Mechanism of Action : The compound's efficacy is often linked to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes.
- In Vivo Studies : Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of thiazolidinone derivatives, highlighting their potential therapeutic windows and safety profiles .
- Case Studies : Several case studies have documented the successful application of thiazolidinones in clinical settings, particularly concerning metabolic disorders and seizure management.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally analogous thiazolidinone-acetamide derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.
Structural Variations and Key Differences
*Calculated using molecular formula derived from IUPAC name.
Functional Group Analysis
- Schiff Base (Methylimino) vs. Thioxo/Sulfonyl Groups: The target compound’s methylimino group (C=N) at position 2 contrasts with thioxo (C=S) or sulfonyl (SO₂) groups in analogs .
- Fluorophenyl vs. Other Aryl Substitutions : The 4-fluorophenyl group in the target compound and offers distinct electronic effects compared to chlorophenyl or hydroxyphenyl . Fluorine’s small size and electronegativity may reduce metabolic degradation compared to bulkier substituents.
- Extended Conjugation : Compounds like and feature benzylidene or indole-fused systems, which may enhance UV absorption and π-π stacking interactions, relevant for photodynamic applications or DNA intercalation .
Pharmacological Implications
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit enhanced antimicrobial potency due to improved membrane penetration .
- Enzyme Inhibition : Sulfonyl and thioxo groups in and may target cysteine proteases or kinases via covalent interactions, whereas the Schiff base in the target compound could inhibit metalloenzymes .
Research Findings and Data Limitations
- Biological Data Gaps: While thiazolidinone derivatives are well-studied, specific activity data for the target compound remains unreported. Hypotheses are based on structural analogs and established structure-activity relationships .
Biological Activity
N-(4-Fluorophenyl)-2-[(2E)-3-Methyl-2-(Methylimino)-4-Oxo-1,3-Thiazolidin-5-Yl]Acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound's structure incorporates a fluorophenyl group and thiazolidinone moiety, which are known to influence its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14FN3OS. The presence of the fluorine atom in the para position of the phenyl ring is significant for its biological activity, as halogen substitutions often enhance the lipophilicity and bioavailability of compounds.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidinone structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Thiazolidinones are also recognized for their anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . The compound's structure suggests potential interactions with cancer cell signaling pathways.
- Anticonvulsant Effects : Some thiazole-containing compounds have shown anticonvulsant properties in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone ring can enhance anticonvulsant activity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It is proposed that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cell Signaling Pathways : The fluorophenyl group may interact with cellular receptors or proteins, altering signal transduction pathways critical for cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
